molecular formula C12H9Cl2N5O2 B11027138 N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11027138
M. Wt: 326.14 g/mol
InChI Key: NEIWIEIRFXOFLK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the dichlorophenyl group and the acetamide functionality. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetamide
  • N-(3,5-dichlorophenyl)-2-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide stands out due to its unique imidazo[1,2-b][1,2,4]triazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9Cl2N5O2

Molecular Weight

326.14 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C12H9Cl2N5O2/c13-6-1-7(14)3-8(2-6)17-10(20)4-9-11(21)18-12-15-5-16-19(9)12/h1-3,5,9H,4H2,(H,17,20)(H,15,16,18,21)

InChI Key

NEIWIEIRFXOFLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC2C(=O)NC3=NC=NN23

Origin of Product

United States

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